2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
Overview
Description
2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials often include substituted benzenesulfonamides and phthalazinone derivatives. Common reaction conditions may involve:
Reagents: Sulfonyl chlorides, amines, and phthalazinone derivatives.
Catalysts: Acid or base catalysts to facilitate the reaction.
Solvents: Organic solvents such as dichloromethane or ethanol.
Temperature: Reactions are often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: To optimize reaction conditions and yield.
Purification techniques: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation products: Sulfoxides and sulfones.
Reduction products: Amines and other reduced derivatives.
Substitution products: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential antibacterial or antifungal agent.
Industry: As a component in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound may involve:
Molecular targets: Binding to enzymes or receptors in biological systems.
Pathways involved: Inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known antibacterial sulfonamide.
Sulfamethoxazole: Another antibacterial agent with a similar structure.
Phthalazinone derivatives: Compounds with similar core structures.
Uniqueness
2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is unique due to its specific substitution pattern and potential for diverse applications in various fields.
Properties
IUPAC Name |
2-methyl-N-(oxolan-2-ylmethyl)-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-13-8-9-14(19-16-6-2-3-7-17(16)20(24)23-22-19)11-18(13)28(25,26)21-12-15-5-4-10-27-15/h2-3,6-9,11,15,21H,4-5,10,12H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMKCWYHTKJQRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)S(=O)(=O)NCC4CCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.